(2Z)-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-benzofuran-3(2H)-one
Overview
Description
(2Z)-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C17H12O3 and its molecular weight is 264.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
A comprehensive overview of aurones, which include compounds like (2Z)-6-hydroxy-2-[(2E)-3-phenylprop-2-en-1-ylidene]-1-benzofuran-3(2H)-one, is provided by Popova et al. (2019). The study delves into the synthesis, stereoisomerism, and reactivity of aurones, focusing on the most common precursors and the various reactions involving electrophiles and nucleophiles. This research is pivotal for understanding the chemical properties and potential applications of such compounds in various fields of science and technology (Popova, Bondarenko, & Frasinyuk, 2019).
Antimicrobial Potential
The antimicrobial properties of benzofuran derivatives, a class to which this compound belongs, are highlighted in the work of Hiremathad et al. (2015). This review emphasizes the urgent need for new therapeutic agents due to the global problem of antibiotic resistance. Benzofuran and its derivatives are recognized for their extensive biological and pharmacological applications, including their role in antimicrobial therapy. The study elaborates on the structural features and biological activities that make benzofuran a privileged structure in drug discovery, particularly in the search for efficient antimicrobial agents (Hiremathad, Patil, Chethana, Chand, Santos, & Keri, 2015).
Natural Sources and Bioactivity
Miao et al. (2019) provide a detailed review of the natural sources, bioactivity, and synthesis of benzofuran derivatives. This review showcases the diverse biological activities of benzofuran compounds, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities, making them potential natural drug lead compounds. The study also discusses novel methods for constructing benzofuran rings, which are crucial for the development of new therapeutic drugs with potential applications in treating various diseases (Miao, Hu, Yang, Liu, Sun, & Wang, 2019).
Anticancer Drug Development
Sugita et al. (2017) explore the tumor specificity and keratinocyte toxicity of various compounds, including those related to benzofuran derivatives. Their research aims to identify compounds with high tumor specificity and reduced toxicity to normal cells, which is crucial for developing safer and more effective anticancer drugs. This study contributes to the understanding of the structural features that enhance tumor specificity and minimize toxicity, potentially leading to the development of new anticancer treatments (Sugita, Takao, Uesawa, & Sakagami, 2017).
Properties
IUPAC Name |
2-cinnamylidene-6-hydroxy-1-benzofuran-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c18-13-9-10-14-16(11-13)20-15(17(14)19)8-4-7-12-5-2-1-3-6-12/h1-11,18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYCWSICLOFYGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)C3=C(O2)C=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358659 | |
Record name | 3(2H)-Benzofuranone, 6-hydroxy-2-(3-phenyl-2-propenylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88281-20-3 | |
Record name | 3(2H)-Benzofuranone, 6-hydroxy-2-(3-phenyl-2-propenylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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